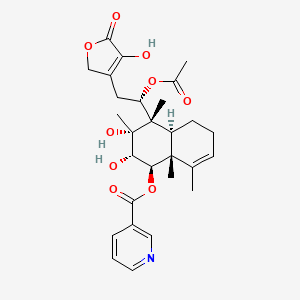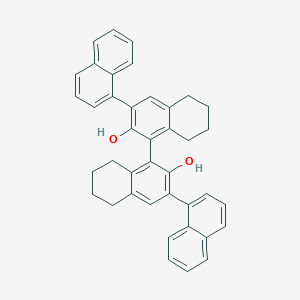
n-Butylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Butylphosphine, also known as Tri-n-butylphosphine or Tributylphosphane, is an organophosphorus compound. It is a tertiary phosphine and is an oily liquid at room temperature, with a nauseating odor . It is used as a catalyst modifier in the cobalt-catalyzed hydroformylation of alkenes for industrial use .
Synthesis Analysis
This compound can be synthesized by the hydrophosphination of phosphine with 1-butene . The addition proceeds by a free radical mechanism, and so the Markovnikov rule is not followed . It can also be prepared in the laboratory by reaction of the appropriate Grignard reagent with phosphorus trichloride .
Molecular Structure Analysis
The molecular formula of this compound is P(CH2CH2CH2CH3)3 . It has a molecular weight of 202.32 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
This compound reacts with oxygen to give a phosphine oxide . This reaction is so fast that the compound is usually handled under an inert atmosphere . It is also easily alkylated . It has been used as a reducing reagent in solid phase peptide synthesis by oxidation-reduction condensation .
Physical And Chemical Properties Analysis
This compound is a colorless oily liquid with a stench and nauseating odor . It has a density of 0.82 g/ml . It is soluble in organic solvents such as heptane . It has a boiling point of 240 °C .
Wirkmechanismus
Safety and Hazards
n-Butylphosphine is considered hazardous . It is flammable and catches fire spontaneously if exposed to air . It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is toxic to aquatic life with long-lasting effects .
Eigenschaften
CAS-Nummer |
1732-74-7 |
|---|---|
Molekularformel |
CHCl2D |
Molekulargewicht |
0 |
Synonyme |
n-Butylphosphine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1179326.png)